molecular formula C14H21BrN2O2S B1531990 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1704067-23-1

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B1531990
CAS No.: 1704067-23-1
M. Wt: 361.3 g/mol
InChI Key: OAVCQKBVERHANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C14H21BrN2O2S and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Supramolecular Architectures

Research conducted by Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, demonstrating the importance of hydrogen-bonding supramolecular architectures. While the specific compound of interest was not the main focus, the study highlights the general significance of sulfonyl groups in crystal packing and engineering, which can be relevant for derivatives like 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (Lei Wang et al., 2011).

Solvent Effects and Catalytic Applications

In the study of ionic liquids, Zare et al. (2012) investigated triethylamine-bonded sulfonic acid as a novel catalyst for organic transformations. This research provides insights into how sulfonyl and piperazine derivatives could be used in green chemistry and catalysis, indicating potential applications for this compound in similar contexts (A. Zare et al., 2012).

Synthesis Methods and Chemical Reactions

Ali et al. (2002) described the synthesis of homopiperazine platinum(II) complexes containing substituted disulfide groups, showcasing the utility of piperazine derivatives in complex metal coordination. This suggests that compounds like this compound could have applications in the development of new metal complexes with potential catalytic or material properties (Mohammad S. Ali et al., 2002).

Biological Activity

Although specific studies directly involving this compound were not identified, related research on sulfonyl hydrazones and piperidine derivatives by Karaman et al. (2016) investigated their antioxidant capacity and anticholinesterase activity. Such studies suggest that structurally related compounds could exhibit biological activities worth exploring for potential therapeutic applications (Nurcan Karaman et al., 2016).

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-4-16-5-7-17(8-6-16)20(18,19)14-11(2)9-13(15)10-12(14)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCQKBVERHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.